molecular formula C7H14ClNO B12348149 6-Methoxy-3-azabicyclo[3.1.1]heptane;hydrochloride

6-Methoxy-3-azabicyclo[3.1.1]heptane;hydrochloride

Cat. No.: B12348149
M. Wt: 163.64 g/mol
InChI Key: NLJMHRRAGRHFAQ-UHFFFAOYSA-N
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Description

6-Methoxy-3-azabicyclo[3.1.1]heptane;hydrochloride is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol . This compound is part of the azabicyclo family, which is known for its unique bicyclic structure. It is primarily used in research and development, particularly in the field of medicinal chemistry.

Preparation Methods

The synthesis of 6-Methoxy-3-azabicyclo[3.1.1]heptane;hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles . This method is scalable and has been studied for its mechanism, scope, and efficiency. The reaction conditions often include the use of CoCl2 as a catalyst under heating . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

6-Methoxy-3-azabicyclo[3.1.1]heptane;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

6-Methoxy-3-azabicyclo[3.1.1]heptane;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxy-3-azabicyclo[3.1.1]heptane;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, when incorporated into antihistamine drugs, it interacts with histamine receptors, blocking their activity and reducing allergic responses . The exact molecular pathways may vary depending on the specific application and target.

Comparison with Similar Compounds

6-Methoxy-3-azabicyclo[3.1.1]heptane;hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its methoxy group, which can influence its reactivity and interactions with other molecules.

Biological Activity

6-Methoxy-3-azabicyclo[3.1.1]heptane;hydrochloride is a bicyclic compound with significant potential in medicinal chemistry, particularly in the development of analgesics and other therapeutic agents. Its unique structural features allow it to interact with various biological targets, making it a subject of interest in pharmacological research.

The compound has the following chemical properties:

PropertyValue
CAS Number 1856078-51-7
Molecular Formula C12H20ClN5
Molecular Weight 269.77 g/mol
IUPAC Name 6-Methoxy-3-azabicyclo[3.1.1]heptane hydrochloride
InChI Key KKQAQQIPAGNZMV-UHFFFAOYSA-N

The mechanism of action for 6-Methoxy-3-azabicyclo[3.1.1]heptane involves its interaction with specific receptors and enzymes within the central nervous system. Research indicates that compounds within this class can exhibit opioid-like activity, selectively binding to μ-opioid receptors, which are crucial for mediating analgesic effects . This selectivity may reduce the side effects commonly associated with traditional opioids.

Biological Activity and Research Findings

Several studies have investigated the biological activity of 6-Methoxy-3-azabicyclo[3.1.1]heptane and its derivatives:

  • Analgesic Activity : Research has shown that derivatives of 3-azabicyclo[3.1.1]heptane possess central analgesic activity comparable to morphine, with a focus on minimizing side effects associated with other opioid receptors (δ and κ) .
  • Enzyme Inhibition Studies : The compound has been utilized in studies examining its inhibitory effects on various enzymes, providing insights into its potential therapeutic applications in treating pain and other conditions .
  • Receptor Binding Affinity : Binding studies using radiolabeled ligands have demonstrated that 6-Methoxy-3-azabicyclo[3.1.1]heptane exhibits high affinity for μ-opioid receptors, suggesting its potential as a lead compound in opioid receptor-targeted drug development .

Case Studies

A notable case study involved the synthesis and evaluation of various analogs of 6-Methoxy-3-azabicyclo[3.1.1]heptane, focusing on their analgesic properties and receptor binding profiles:

  • Study Overview : The study synthesized multiple derivatives and assessed their analgesic efficacy in animal models.
  • Findings : Certain analogs demonstrated enhanced potency and selectivity for μ-opioid receptors compared to traditional opioids, indicating a promising avenue for developing safer pain management therapies .

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

6-methoxy-3-azabicyclo[3.1.1]heptane;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-9-7-5-2-6(7)4-8-3-5;/h5-8H,2-4H2,1H3;1H

InChI Key

NLJMHRRAGRHFAQ-UHFFFAOYSA-N

Canonical SMILES

COC1C2CC1CNC2.Cl

Origin of Product

United States

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